8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine
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Overview
Description
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine typically involves the bromination of 1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of oxepin oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
- 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
- 4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
Uniqueness
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This bromine atom can be a site for further functionalization, making the compound versatile for various synthetic applications .
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydro-2-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12/h1-2,5,10H,3-4,6,12H2 |
InChI Key |
ANMZQZBJNDWCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C1N)C=CC(=C2)Br |
Origin of Product |
United States |
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